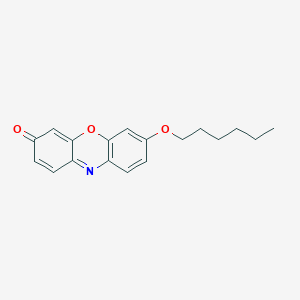
7-(Hexyloxy)-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hexyloxy)-3H-phenoxazin-3-one is an organic compound that belongs to the phenoxazinone family. This compound is characterized by a phenoxazinone core structure with a hexyloxy substituent at the 7th position. Phenoxazinones are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexyloxy)-3H-phenoxazin-3-one typically involves the reaction of phenoxazinone with hexyloxy reagents under specific conditions. One common method includes the use of Ullmann ether synthesis, where a phenoxazinone derivative is reacted with a hexyloxy halide in the presence of a copper catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ullmann ether synthesis or other etherification methods. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Hexyloxy)-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazinone core to phenoxazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxazinone core or the hexyloxy substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, reduced phenoxazine compounds, and various substituted phenoxazinone derivatives.
Aplicaciones Científicas De Investigación
7-(Hexyloxy)-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 7-(Hexyloxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting cellular processes, or generating reactive oxygen species (ROS) that induce cell damage. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazinone: The parent compound without the hexyloxy substituent.
7-(Methoxy)-3H-phenoxazin-3-one: A similar compound with a methoxy group instead of a hexyloxy group.
7-(Ethoxy)-3H-phenoxazin-3-one: A compound with an ethoxy group at the 7th position.
Uniqueness
7-(Hexyloxy)-3H-phenoxazin-3-one is unique due to its hexyloxy substituent, which imparts distinct physicochemical properties, such as increased hydrophobicity and altered electronic characteristics. These properties can enhance its performance in specific applications, such as organic electronics and bioimaging .
Propiedades
Número CAS |
87686-99-5 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
7-hexoxyphenoxazin-3-one |
InChI |
InChI=1S/C18H19NO3/c1-2-3-4-5-10-21-14-7-9-16-18(12-14)22-17-11-13(20)6-8-15(17)19-16/h6-9,11-12H,2-5,10H2,1H3 |
Clave InChI |
YRHJSJPOVHLYQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



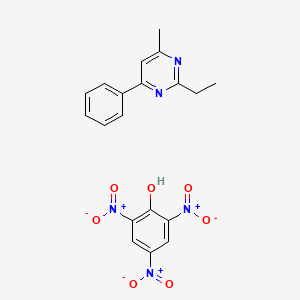

![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
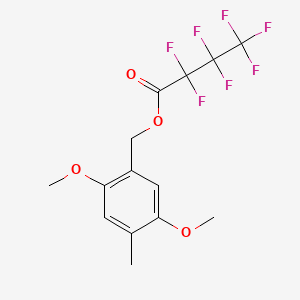
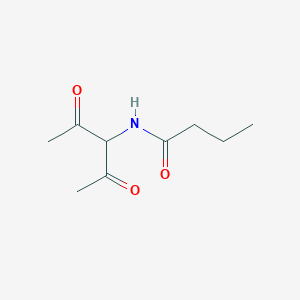
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
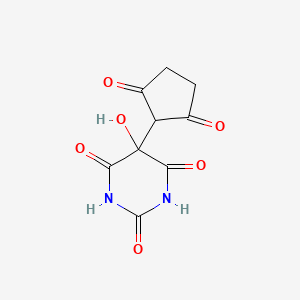
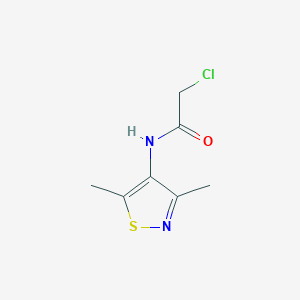
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

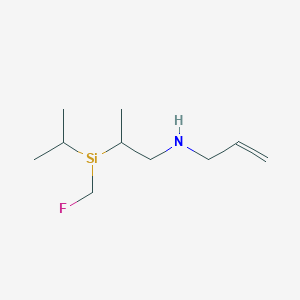
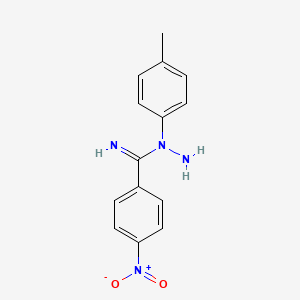
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
